4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazones: Using hydrazine derivatives and appropriate aldehydes or ketones.
Condensation reactions: Involving benzyl and phenyl substituents with pyridazine precursors.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates.
Controlled temperature and pressure: To ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Can produce dihydro derivatives.
Substitution: Results in various substituted pyridazines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-6-phenylpyridazine: Lacks the dihydro component.
4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Without the benzyl group.
6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Missing the benzyl substituent.
Uniqueness
4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
202800-65-5 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H16N2O/c20-17-15(11-13-7-3-1-4-8-13)12-16(18-19-17)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20) |
InChI Key |
KKJQCHCXJJVKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.